F 2882
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ceftriaxone is a third-generation cephalosporin antibiotic widely used to treat a variety of bacterial infections. It is known for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Ceftriaxone is particularly effective in treating severe infections such as meningitis, pneumonia, and sepsis. It is administered either intravenously or intramuscularly and is often used in hospital settings due to its potency and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ceftriaxone is synthesized through a multi-step chemical process. The synthesis begins with the preparation of the core cephalosporin structure, followed by the introduction of various functional groups that confer its antibiotic properties. Key steps include:
Formation of the β-lactam ring: This is achieved through cyclization reactions involving amino acids and other precursors.
Introduction of the thiazole ring: This step involves the incorporation of a thiazole moiety, which is crucial for the antibiotic activity.
Methoxyimino group addition: This group is added to enhance the stability of the compound against β-lactamase enzymes produced by resistant bacteria
Industrial Production Methods: In industrial settings, ceftriaxone is produced using large-scale fermentation processes followed by chemical synthesis. The fermentation process involves the cultivation of specific microorganisms that produce the core cephalosporin structure. This is then chemically modified to produce ceftriaxone. The final product is purified through crystallization and other separation techniques to ensure high purity and efficacy .
Chemical Reactions Analysis
Types of Reactions: Ceftriaxone undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can modify the thiazole ring and other functional groups.
Substitution: Substitution reactions can occur at the methoxyimino group and other reactive sites on the molecule
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles
Major Products:
Sulfoxides and sulfones: Formed through oxidation.
Reduced thiazole derivatives: Formed through reduction.
Substituted ceftriaxone derivatives: Formed through substitution reactions
Scientific Research Applications
Ceftriaxone has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study β-lactam antibiotics and their interactions with bacterial enzymes.
Biology: Employed in studies investigating bacterial resistance mechanisms and the development of new antibiotics.
Medicine: Extensively used in clinical trials to evaluate its efficacy against various bacterial infections and its potential in combination therapies.
Industry: Utilized in the development of new formulations and delivery systems to enhance its therapeutic effects .
Mechanism of Action
Ceftriaxone exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which are essential for cell wall integrity. This leads to the weakening of the cell wall and ultimately causes bacterial cell lysis and death. Ceftriaxone is particularly effective against bacteria that produce β-lactamase enzymes, as it is resistant to degradation by these enzymes .
Comparison with Similar Compounds
Cefotaxime: Another third-generation cephalosporin with similar uses.
Ceftazidime: Known for its activity against Pseudomonas aeruginosa.
Cefepime: A fourth-generation cephalosporin with an even broader spectrum of activity .
Ceftriaxone’s unique properties, such as its long half-life and high efficacy against resistant bacteria, make it a valuable antibiotic in both clinical and research settings.
Properties
CAS No. |
109523-93-5 |
---|---|
Molecular Formula |
C19H14ClNO2 |
Molecular Weight |
323.8 g/mol |
IUPAC Name |
[4-(2-chlorophenyl)phenyl]methyl pyridine-3-carboxylate |
InChI |
InChI=1S/C19H14ClNO2/c20-18-6-2-1-5-17(18)15-9-7-14(8-10-15)13-23-19(22)16-4-3-11-21-12-16/h1-12H,13H2 |
InChI Key |
MBGYSYXGNIXGGB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)COC(=O)C3=CN=CC=C3)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)COC(=O)C3=CN=CC=C3)Cl |
Key on ui other cas no. |
109523-93-5 |
Synonyms |
3-Pyridinecarboxylic acid, (2'-chloro(1,1'-biphenyl)-4-yl)methyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.